

3-(2-Bromoacetyl)benzonitrile chemical properties

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Compound of Interest

Compound Name: 3-(2-Bromoacetyl)benzonitrile

Cat. No.: B122449

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An In-depth Technical Guide to **3-(2-Bromoacetyl)benzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **3-(2-Bromoacetyl)benzonitrile**. The information is intended to support research and development activities, particularly in the field of medicinal chemistry and drug discovery.

Core Chemical Properties

3-(2-Bromoacetyl)benzonitrile is a bifunctional molecule containing a reactive α -bromoketone moiety and a cyano group. These features make it a valuable intermediate in organic synthesis.

Physicochemical Data

The key physical and chemical properties of **3-(2-Bromoacetyl)benzonitrile** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₆ BrNO	[1][2]
Molecular Weight	224.05 g/mol	[1][2]
CAS Number	50916-55-7	[1][3]
Appearance	White to pale-yellow solid/crystalline powder	[4]
Melting Point	67-70 °C	[1]
Boiling Point	317.7 °C at 760 mmHg	[1]
Density	1.56 g/cm ³	[1]
Purity	Typically >95%	[1]
IUPAC Name	3-(2-bromoacetyl)benzonitrile	[1]
Synonyms	3-Cyanophenacyl bromide, 3-(2-Bromoacetyl)benzenecarbonitrile	[1]

Spectroscopic Data

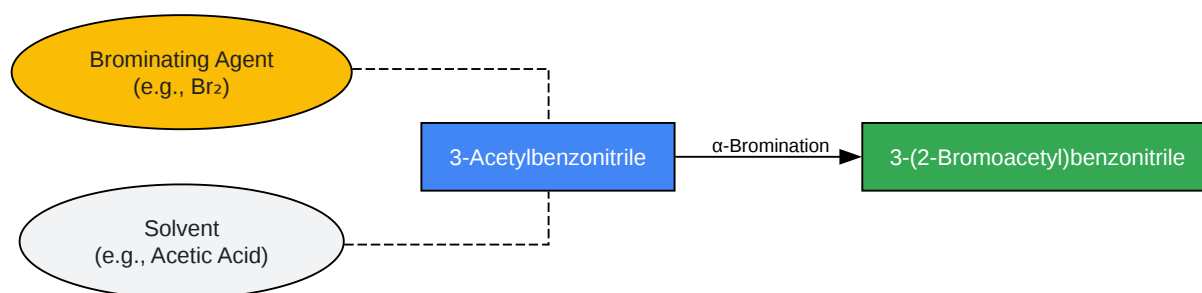
While specific spectra are lot-dependent, the expected spectroscopic signatures are:

- ¹H NMR: Signals corresponding to the aromatic protons on the benzene ring and a characteristic singlet for the two protons of the bromomethyl group (-CH₂Br).
- ¹³C NMR: Resonances for the aromatic carbons, the nitrile carbon (C≡N), the carbonyl carbon (C=O), and the methylene carbon (-CH₂Br).
- IR Spectroscopy: Characteristic absorption bands for the carbonyl group (C=O) stretch, the nitrile group (C≡N) stretch, and C-Br bond vibrations.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Reactivity

Synthesis

3-(2-Bromoacetyl)benzonitrile is typically synthesized via the bromination of 3-acetylbenzonitrile. The α -carbon of the acetyl group is selectively brominated using a suitable brominating agent.

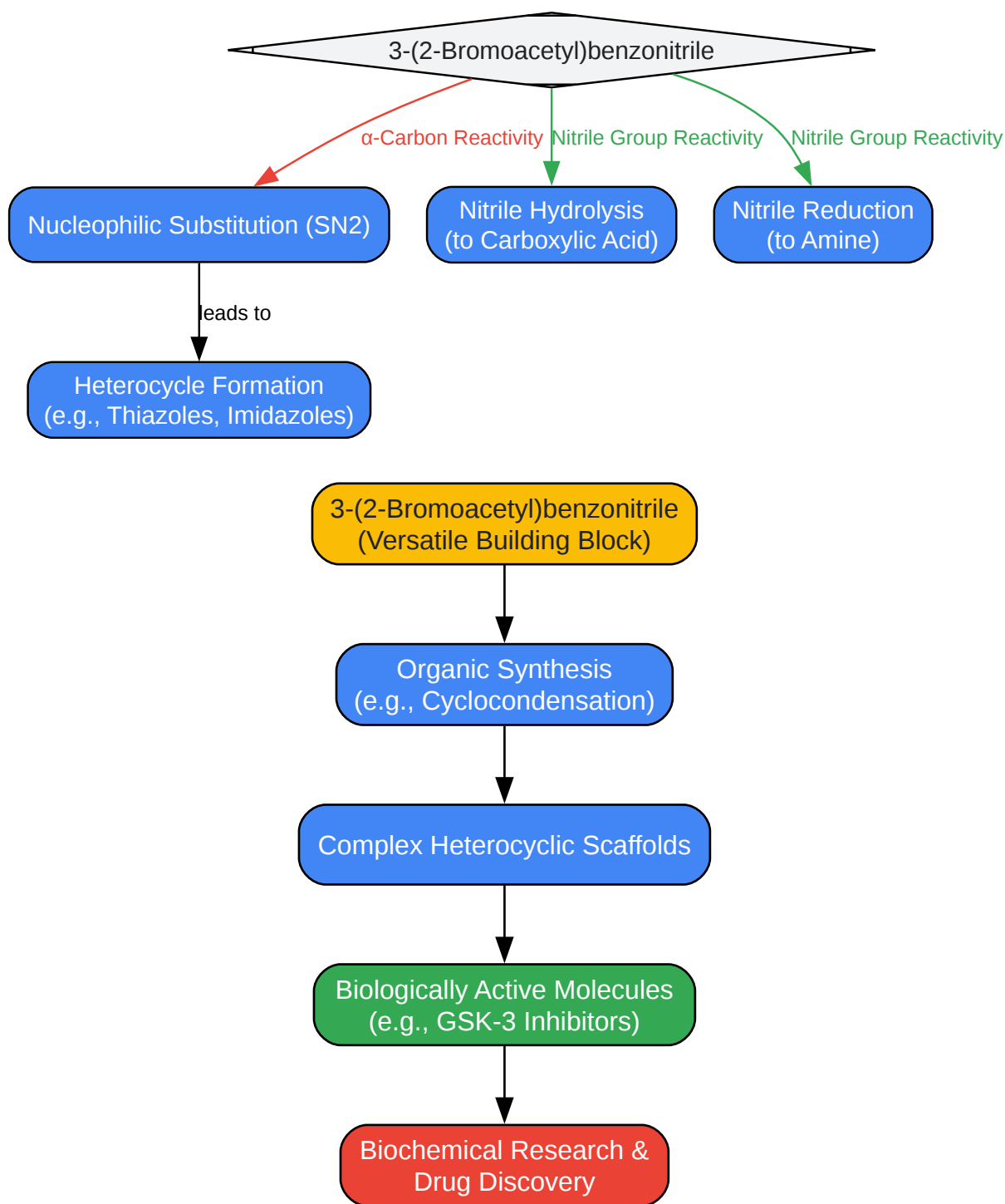


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*A generalized workflow for the synthesis of **3-(2-Bromoacetyl)benzonitrile**.*

Reactivity

The reactivity of **3-(2-Bromoacetyl)benzonitrile** is dominated by the electrophilic α -carbon and the cyano group. The α -bromoketone is a potent alkylating agent, readily undergoing nucleophilic substitution reactions.



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